tert-Butyl (4,4-dimethylcyclohexyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate
Description
This compound is a boronate ester derivative featuring a tert-butyl carbamate group, a 4,4-dimethylcyclohexyl substituent, and a benzyl moiety bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. Its structural complexity makes it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions (a palladium-catalyzed process for forming carbon-carbon bonds) . The tert-butyl carbamate (Boc) group serves as a protective group for amines, while the dioxaborolane moiety enhances reactivity in coupling reactions.
Properties
IUPAC Name |
tert-butyl N-(4,4-dimethylcyclohexyl)-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42BNO4/c1-23(2,3)30-22(29)28(21-14-16-24(4,5)17-15-21)18-19-10-12-20(13-11-19)27-31-25(6,7)26(8,9)32-27/h10-13,21H,14-18H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHYIIYZXJMWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C3CCC(CC3)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The compound is structurally related to several carbamate- and boronate-containing derivatives. Key analogues include:
Key Observations :
- Electronic Effects : The benzyl linker in the target compound may enhance conjugation compared to direct phenyl-carbamate linkages, altering electronic properties relevant to catalytic processes .
Comparative Challenges :
- The target compound’s benzyl-dioxaborolane motif requires precise control of reaction stoichiometry to avoid byproducts from competing coupling pathways .
- Cyclohexenyl analogues (e.g., CAS 1251732-64-5) face regioselectivity issues during hydroboration, necessitating chiral ligands for enantiocontrol .
Reactivity in Cross-Coupling Reactions
The dioxaborolane group’s reactivity varies significantly across analogues:
Mechanistic Insights :
- The target compound’s benzyl-dioxaborolane group facilitates transmetallation in cross-coupling due to its electron-rich nature, but steric bulk from the dimethylcyclohexyl group may slow oxidative addition steps .
- Methyl-substituted analogues (e.g., CAS 885693-20-9) exhibit higher stability and reactivity with chlorides, attributed to reduced steric hindrance .
Physical and Spectroscopic Properties
- NMR Data :
- Thermal Stability : The dimethylcyclohexyl group in the target compound enhances thermal stability (decomposition >200°C) compared to cyclohexenyl analogues (decomposition ~150°C) .
Preparation Methods
Boc Protection Under Basic Conditions
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4,4-dimethylcyclohexyl)benzylamine (1.0 equiv) in dichloromethane, BocO (1.2 equiv) and EtN (2.0 equiv) are added. The reaction is stirred at room temperature for 6 hours, followed by aqueous workup and column chromatography to isolate the final product.
Key Data:
Alternative Pathways and Optimizations
One-Pot Borylation-Carbamation
A streamlined protocol combines Steps 1–3 in a single flask by sequentially adding Bpin, Pd catalyst, and BocO. This reduces purification steps but may lower yields (55–60%) due to competing side reactions.
Q & A
Q. What synthetic strategies are recommended for preparing tert-butyl carbamate derivatives with boronic ester functionalities?
- Answer : A two-step approach is common: (1) Introduce the boronic ester via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a pinacol boronate precursor. (2) Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Key Considerations : Use anhydrous conditions to prevent hydrolysis of the boronic ester. Monitor reaction progress via TLC or LC-MS.
Q. Which spectroscopic methods are optimal for confirming the structure of this compound?
- Answer :
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+Na]⁺) with ppm-level accuracy .
- ¹H/¹³C NMR : Identifies substituents (e.g., tert-butyl singlet at ~1.3 ppm, cyclohexyl multiplet at 1.0–2.0 ppm, and aromatic protons from the benzyl group at 6.5–7.5 ppm) .
- ¹¹B NMR : Validates the integrity of the dioxaborolane moiety (δ ~30 ppm) .
Q. How are common impurities (e.g., deprotected amines or hydrolyzed boronic esters) removed during purification?
- Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities.
- Recrystallization : Employ solvents like dichloromethane/hexane to isolate high-purity crystals.
- LC-MS Monitoring : Detect and quantify residual impurities post-purification .
Advanced Research Questions
Q. How does the steric hindrance of the 4,4-dimethylcyclohexyl group influence reaction kinetics in cross-coupling reactions?
- Answer : The bulky cyclohexyl group slows transmetallation in Suzuki-Miyaura couplings by restricting access to the palladium center. Mitigation strategies include:
- Increasing reaction temperature (80–100°C).
- Using electron-deficient aryl halides to enhance oxidative addition.
- Employing microwave-assisted synthesis to accelerate kinetics .
Q. What diastereoselective methods are effective for controlling stereochemistry during carbamate formation?
- Answer :
- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to induce enantioselectivity.
- Iodolactamization : Achieves cyclic carbamates with >90% ee, as demonstrated in CCR2 antagonist syntheses .
- Crystallography-Driven Design : Analyze hydrogen-bonding patterns (e.g., N–H···O interactions) to predict solid-state stereochemical outcomes .
Q. How can conflicting crystallography data on hydrogen-bonding networks in carbamate derivatives be resolved?
- Answer :
- Variable-Temperature XRD : Resolve dynamic disorder in crystal lattices.
- DFT Calculations : Compare experimental bond lengths/angles with theoretical models to validate interactions.
- Synchrotron Radiation : Enhances resolution for weakly diffracting crystals .
Q. What computational tools predict the stability of the dioxaborolane moiety under acidic/basic conditions?
- Answer :
- pKa Estimation : Software like MarvinSketch predicts boronic ester hydrolysis susceptibility (e.g., pKa ~7–9 for pinacol esters).
- Molecular Dynamics (MD) Simulations : Model solvolysis pathways in aqueous/organic biphasic systems.
- In Situ IR Spectroscopy : Track B–O bond cleavage kinetics in real time .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar carbamate-boronic ester hybrids?
- Answer :
- Reproducibility Checks : Verify reagent purity (e.g., Pd catalysts degrade over time) and moisture control.
- Reaction Scale : Small-scale reactions (<1 mmol) often have lower yields due to surface adsorption; optimize at 5–10 mmol.
- Byproduct Analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., protodeboronation species) .
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